2-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-9-(TERT-PENTYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Overview
Description
2-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-9-(TERT-PENTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-9-(TERT-PENTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves multiple steps, starting with the preparation of the core heterocyclic structures. The key steps include:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with acetylenic ketones.
Construction of the furan ring: This typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Assembly of the benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This step involves the condensation of suitable intermediates, often under high-temperature conditions and in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-9-(TERT-PENTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The heterocyclic rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.
Scientific Research Applications
2-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-9-(TERT-PENTYL)-8,9,10,11-TETRAHYDRO1
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-9-(TERT-PENTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is not fully understood. it is likely to interact with specific molecular targets and pathways, depending on its application. For example, in a biological context, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities.
Pyrazole derivatives: Often used in medicinal chemistry for their anti-inflammatory and anticancer properties.
Triazole derivatives: Known for their antifungal and antibacterial activities.
Uniqueness
2-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-9-(TERT-PENTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is unique due to its combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
13-(2-methylbutan-2-yl)-4-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3S/c1-4-24(2,3)14-5-7-17-19(9-14)35-23-20(17)22-27-21(28-30(22)13-25-23)18-8-6-16(34-18)12-29-11-15(10-26-29)31(32)33/h6,8,10-11,13-14H,4-5,7,9,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJIVMKNOCBFDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=C(O5)CN6C=C(C=N6)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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